molecular formula C17H16Cl2N2O2 B3382919 N,N'-bis[(4-chlorophenyl)methyl]propanediamide CAS No. 379254-86-1

N,N'-bis[(4-chlorophenyl)methyl]propanediamide

Cat. No.: B3382919
CAS No.: 379254-86-1
M. Wt: 351.2 g/mol
InChI Key: GGYWOIPZKODLIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(4-chlorophenyl)methyl]propanediamide typically involves the reaction of 4-chlorobenzylamine with malonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of N,N’-bis[(4-chlorophenyl)methyl]propanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(4-chlorophenyl)methyl]propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis[(4-chlorophenyl)methyl]propanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis[(4-chlorophenyl)methyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(4-fluorophenyl)methyl]propanediamide
  • N,N’-bis[(4-bromophenyl)methyl]propanediamide
  • N,N’-bis[(4-methylphenyl)methyl]propanediamide

Uniqueness

N,N’-bis[(4-chlorophenyl)methyl]propanediamide is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, or methyl groups), the chlorine atoms in N,N’-bis[(4-chlorophenyl)methyl]propanediamide enhance its reactivity and potential biological activities .

Properties

IUPAC Name

N,N'-bis[(4-chlorophenyl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-5-1-12(2-6-14)10-20-16(22)9-17(23)21-11-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWOIPZKODLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243077
Record name N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-86-1
Record name N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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